N-tert-Butyl-N-methyl-2-phenylacetamide
Description
N-tert-Butyl-N-methyl-2-phenylacetamide is a tertiary amide characterized by a phenylacetamide backbone with N-substituents (tert-butyl and methyl groups).
Properties
CAS No. |
105879-36-5 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-tert-butyl-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)14(4)12(15)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
WXIKWQWXGSKDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-methyl-2-phenylacetamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-tert-Butyl-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The substituents on the phenyl ring and nitrogen atom significantly influence physicochemical and biological properties.
Table 1: Structural and Physical Property Comparison
- Chloro in acts as a leaving group, making it reactive in nucleophilic substitutions, whereas the phenyl group in the target compound favors aromatic interactions. Complex derivatives like 6y incorporate heterocycles (indole, pyridine), suggesting applications in drug design targeting specific receptors.
Key Research Findings
- Lipophilicity : The tert-butyl group increases logP values, favoring blood-brain barrier penetration, while polar substituents (e.g., fluorine in ) balance solubility .
- Thermal Stability : Higher melting points (e.g., 155–157°C in ) suggest crystalline stability, advantageous for formulation.
- Safety : Chloroacetamides like require stringent handling due to reactivity and toxicity risks, whereas phenylacetamides are generally safer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
